1h-Indole-5-sulfonamide,n-ethyl-2,3-dihydro-
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Overview
Description
1h-Indole-5-sulfonamide,n-ethyl-2,3-dihydro- is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a sulfonamide group at the 5-position of the indole ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1h-Indole-5-sulfonamide,n-ethyl-2,3-dihydro- typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize production while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1h-Indole-5-sulfonamide,n-ethyl-2,3-dihydro- can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
1h-Indole-5-sulfonamide,n-ethyl-2,3-dihydro- has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1h-Indole-5-sulfonamide,n-ethyl-2,3-dihydro- exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, altering their activity. The indole core can engage in π-π interactions with aromatic residues in proteins, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1h-Indole-5-sulfonamide: Lacks the ethyl group, which may affect its solubility and reactivity.
1h-Indole-3-carboxamide: Features a carboxamide group at the 3-position, leading to different biological activities.
1h-Indole-2-carboxylic acid: Contains a carboxylic acid group, making it more acidic and reactive in different chemical environments.
Uniqueness
1h-Indole-5-sulfonamide,n-ethyl-2,3-dihydro- is unique due to the combination of the sulfonamide group and the ethyl substitution, which can enhance its solubility, stability, and biological activity compared to other indole derivatives.
Properties
IUPAC Name |
N-ethyl-2,3-dihydro-1H-indole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-2-12-15(13,14)9-3-4-10-8(7-9)5-6-11-10/h3-4,7,11-12H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTYVBNVPPXTSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC2=C(C=C1)NCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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